((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Overview
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is a complex organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine typically involves multiple steps:
Formation of 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved through the sulfonylation of 4’-Chloro-[1,1’-biphenyl] using chlorosulfonic acid under controlled conditions.
Coupling with Phenylalanine: The sulfonyl chloride intermediate is then reacted with phenylalanine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, where the chloro and sulfonyl groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate these reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted biphenyl derivatives, while nucleophilic substitution can lead to the formation of sulfonamide derivatives .
Scientific Research Applications
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The biphenyl structure can also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is unique due to the combination of a biphenyl structure with a sulfonyl group and a phenylalanine moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOUFDGVNFIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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